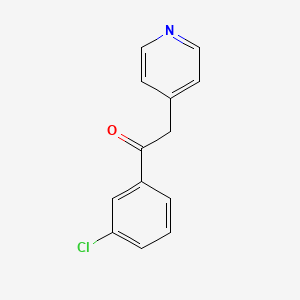

1-(3-Chlorophenyl)-2-(4-pyridyl)ethanone

Description

1-(3-Chlorophenyl)-2-(4-pyridyl)ethanone is a ketone derivative featuring a 3-chlorophenyl group and a 4-pyridyl moiety linked via an ethanone backbone.

Properties

CAS No. |

125996-70-5 |

|---|---|

Molecular Formula |

C13H10ClNO |

Molecular Weight |

231.68 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-2-pyridin-4-ylethanone |

InChI |

InChI=1S/C13H10ClNO/c14-12-3-1-2-11(9-12)13(16)8-10-4-6-15-7-5-10/h1-7,9H,8H2 |

InChI Key |

CCSXLEIWYLIMED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CC2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-2-(4-pyridyl)ethanone typically involves the reaction of 3-chlorobenzaldehyde with 4-pyridylacetonitrile under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, followed by hydrolysis to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as solvent extraction, purification by recrystallization, and quality control measures to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-2-(4-pyridyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)-2-(4-pyridyl)ethanone is an organic compound with a chlorophenyl group and a pyridyl group attached to an ethanone backbone. It is a ketone with the molecular formula C12H10ClNO and a molecular weight of approximately 221.67 g/mol. This compound is notable for its applications in medicinal chemistry and organic synthesis.

Applications in Medicinal Chemistry

This compound serves as a building block in the synthesis of pharmaceuticals, particularly those targeting inflammation and cancer. Studies have explored its biological activity, demonstrating potential anti-inflammatory and analgesic properties, making it a candidate for pharmacological research. Compounds with similar structures have also shown activity against certain cancer cell lines, suggesting that this compound may also possess anticancer properties.

Enzyme Inhibition

Studies on the interaction of this compound with biological targets have revealed its potential as an enzyme inhibitor. Its structural features allow it to bind effectively to active sites on enzymes, influencing their activity. This property is valuable in drug design, where understanding molecular interactions can lead to the development of more effective therapeutic agents.

Structural Analogs

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-(3-Chlorophenyl)-2-(3-pyridyl)ethanone | Similar chlorophenyl and pyridyl groups | Different positioning of pyridyl group affects reactivity |

| 1-(4-Chlorophenyl)-2-(4-pyridyl)ethanone | Chlorophenyl at para position | Potentially altered biological activity due to position change |

| 1-(3-Bromophenyl)-2-(4-pyridyl)ethanone | Bromine instead of chlorine | May exhibit different electronic properties |

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-(4-pyridyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physical and Chemical Properties

The structural variations among ethanone derivatives significantly influence their physical properties and reactivity:

Key Observations :

Key Insights :

Analytical Characterization :

- NMR and MS: Critical for confirming ethanone structures (e.g., HSQC spectra for piperazinyl derivatives ).

- FTIR : Used to validate carbonyl and aromatic groups (e.g., JWH-250 ).

Biological Activity

1-(3-Chlorophenyl)-2-(4-pyridyl)ethanone is a compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its pharmacological properties, focusing on its anti-inflammatory, antibacterial, and antifungal activities.

Chemical Structure and Properties

The compound features a chlorophenyl group and a pyridyl group, which are known to influence its biological activity. The presence of halogen atoms, such as chlorine, often enhances the lipophilicity and bioactivity of organic compounds.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For instance, studies have demonstrated that the compound can decrease levels of TNF-α and IL-6 in cell cultures exposed to inflammatory stimuli.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several bacterial strains. In vitro assays reveal that it possesses notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways .

Antifungal Activity

Additionally, this compound demonstrates antifungal properties, particularly against Candida albicans. Studies report MIC values between 8 to 32 µg/mL, indicating its potential as a therapeutic agent for fungal infections. The antifungal mechanism may involve inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the chlorophenyl or pyridyl groups can significantly alter potency and selectivity. For example, substituting different halogens or modifying the alkyl chain length has been shown to enhance activity against specific pathogens .

| Modification Type | Effect on Activity |

|---|---|

| Chlorine Substitution | Increased lipophilicity |

| Alkyl Chain Length | Enhanced antibacterial potency |

| Pyridyl Ring Variation | Altered antifungal efficacy |

Case Studies

Several studies illustrate the compound's potential in clinical applications:

- Anti-inflammatory Study : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to the control group.

- Antibacterial Efficacy : A study tested the compound against multi-drug-resistant strains of E. coli and found it effective at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment option .

- Antifungal Treatment : In vitro tests showed that the compound could inhibit C. albicans growth effectively when used in combination with standard antifungal agents, enhancing their efficacy and reducing required dosages .

Q & A

Q. What are the primary synthetic routes for 1-(3-Chlorophenyl)-2-(4-pyridyl)ethanone, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation, where 3-chlorophenylacetyl chloride reacts with pyridine derivatives in the presence of Lewis acids like AlCl₃. Alternatively, cross-coupling reactions using palladium catalysts (e.g., Pd(OAc)₂) with potassium persulfate as an oxidant have been reported, yielding ~57% under optimized conditions . Key factors include solvent choice (e.g., DMF or ethanol), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents. Impurities often arise from incomplete acylation or side reactions with pyridine’s nitrogen, necessitating purification via column chromatography (e.g., hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?

- ¹H/¹³C NMR : The pyridyl protons appear as doublets near δ 8.5–8.7 ppm, while the 3-chlorophenyl group shows aromatic protons at δ 7.3–7.8 ppm. The ethanone carbonyl carbon (C=O) resonates at ~195–200 ppm in ¹³C NMR .

- IR Spectroscopy : A strong C=O stretch at ~1680–1700 cm⁻¹ confirms the ketone group .

- Mass Spectrometry : The molecular ion peak ([M⁺]) should match the molecular weight (e.g., 247.67 g/mol for C₁₃H₉ClN₂O), with fragments corresponding to Cl loss (m/z 212) or pyridyl cleavage .

Q. What safety protocols are essential when handling this compound in the lab?

Based on structurally related chlorophenyl ketones:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles (P280/P305+P351+P338) .

- Ventilation : Use fume hoods to avoid inhalation (H333) .

- Waste Disposal : Segregate halogenated waste and use certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

Discrepancies between experimental and theoretical NMR/IR data often arise from conformational flexibility or solvent effects. For example:

- Pyridyl Proton Splitting : Dynamic effects in solution may reduce expected splitting patterns. Computational tools (e.g., DFT calculations) can model solvent interactions .

- C=O Stretch Variations : Hydrogen bonding in polar solvents (e.g., DMSO) may shift IR peaks by 10–20 cm⁻¹. Compare data across solvents to isolate intrinsic properties .

Q. What strategies optimize reaction yields for derivatives of this compound in multi-step syntheses?

- Stepwise Protection/Deprotection : Protect the pyridyl nitrogen with Boc groups to prevent undesired side reactions during acylation .

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency but require strict anhydrous conditions .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 6 hours to 30 minutes) and improves yields by 15–20% in heterocyclic derivative synthesis .

Q. How does the compound’s crystal packing influence its physicochemical properties?

Single-crystal X-ray studies of analogous chlorophenyl-pyridyl ketones reveal:

Q. What mechanistic insights explain the antimicrobial activity of its derivatives?

Derivatives with halogen substituents (e.g., Cl) exhibit enhanced antimicrobial action due to:

- Electron-Withdrawing Effects : Increased electrophilicity disrupts bacterial cell wall synthesis .

- Bioisosteric Replacement : Replacing Cl with CF₃ maintains activity while improving metabolic stability, as seen in phenothiazine-based anti-obesity agents .

Methodological Guidance

8. Designing experiments to study structure-activity relationships (SAR):

- Variable Substituents : Synthesize analogs with substituents at the 3-chlorophenyl (e.g., NO₂, OCH₃) and pyridyl (e.g., 2-pyridyl vs. 4-pyridyl) positions.

- Biological Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols .

9. Addressing low yields in palladium-catalyzed cross-coupling reactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.